molecular formula C6H13F5O2S B2992801 (2,2-Diethoxyethyl)pentafluorosulfur CAS No. 155990-85-5

(2,2-Diethoxyethyl)pentafluorosulfur

Cat. No.: B2992801
CAS No.: 155990-85-5
M. Wt: 244.22
InChI Key: FXGUULKPUPGLFS-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molar mass, and possibly its structure .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths, bond angles, and the spatial arrangement of its atoms .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, density, solubility, and reactivity .

Scientific Research Applications

Enhanced Fluorination Reagents

Aminodifluorosulfinium salts like diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) have been identified as crystalline fluorinating agents, providing an easier and safer alternative to traditional reagents. These compounds allow for selective fluorination, converting alcohols to alkyl fluorides and carbonyls to gem-difluorides with reduced side reactions, showcasing their utility in synthetic chemistry (A. L’Heureux et al., 2010).

Coordination Chemistry and Adduct Formation

Research on the reactions of pentafluoride complexes (MF5) with diethers has led to the development of novel ionic derivatives, which are key to understanding coordination chemistry and potential applications in catalysis and materials science (R. Bini et al., 2010).

Bioisosteric Replacements in Drug Design

The pentafluorosulfanyl group has been explored as a bioisosteric replacement in drug design, offering stability under physiological conditions and unique physical and chemical properties. This group has been integrated into molecules as a replacement for trifluoromethyl and other groups, indicating its potential in developing new therapeutic agents (Munia F Sowaileh et al., 2017).

Material Science and Polymer Chemistry

Covalent organic frameworks (COFs) with hydrazone linkages have been synthesized, demonstrating the utility of such frameworks in creating porous materials with high crystallinity, chemical, and thermal stability. These materials have potential applications in gas storage, separation technologies, and catalysis (F. Uribe-Romo et al., 2011).

Enzyme Inhibition for Antiprotozoal Activities

The SF5 group has been utilized as a novel building block for enzyme inhibitors, with research showing its application in inhibiting trypanothione reductase, a key enzyme in the antioxidant defense systems of parasitic trypanosomes and Leishmania. This highlights the SF5 group's potential in developing new antiparasitic drugs (Bernhard Stump et al., 2009).

Mechanism of Action

This would involve a discussion of how the compound interacts with other compounds or systems. This is often relevant in the context of biological systems .

Safety and Hazards

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Future Directions

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Properties

IUPAC Name

2,2-diethoxyethyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F5O2S/c1-3-12-6(13-4-2)5-14(7,8,9,10)11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGUULKPUPGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(F)(F)(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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